molecular formula C21H19N3O2 B10996318 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10996318
M. Wt: 345.4 g/mol
InChI Key: BRWFBQBTKOQFEZ-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated indole is reacted with 1-methyl-1H-indole-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H19N3O2/c1-14(25)17-12-24(20-8-4-3-6-15(17)20)13-21(26)22-18-7-5-9-19-16(18)10-11-23(19)2/h3-12H,13H2,1-2H3,(H,22,26)

InChI Key

BRWFBQBTKOQFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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